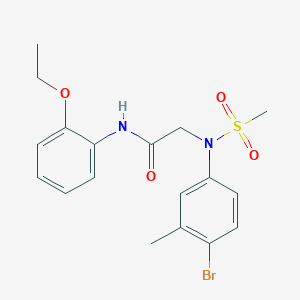![molecular formula C21H22N2O3S B3618015 N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide](/img/structure/B3618015.png)
N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Overview
Description
N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide is a complex organic compound with a unique structure that combines aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the methylsulfonyl group. The final step involves the formation of the acetamide linkage with the 2-methylphenylmethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for developing new bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in materials science, such as in the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide include:
Acetamide, N-phenyl-: A simpler analog with a single aromatic ring.
N-(2-methylphenyl)-acetamide: Another analog with a different substitution pattern on the aromatic ring.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Uniqueness
What sets this compound apart is its combination of multiple aromatic rings and functional groups, which confer unique chemical and physical properties. This makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-8-3-4-10-18(16)14-22-21(24)15-23(27(2,25)26)20-13-7-11-17-9-5-6-12-19(17)20/h3-13H,14-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYDPETZKAAKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3617946.png)
![N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3617948.png)
![2-[(4-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B3617951.png)
![N-[(2-FLUOROPHENYL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B3617957.png)
![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3617965.png)

![N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3617983.png)
![N-(4-fluorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3617987.png)
![methyl {4-[(2-iodobenzoyl)amino]phenoxy}acetate](/img/structure/B3618003.png)

![4-methoxy-3-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3618011.png)
![N-(3-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3618025.png)
![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B3618029.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide](/img/structure/B3618030.png)
